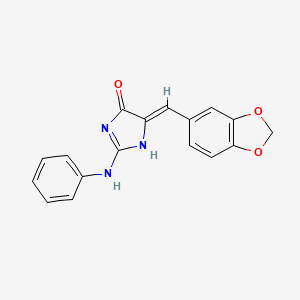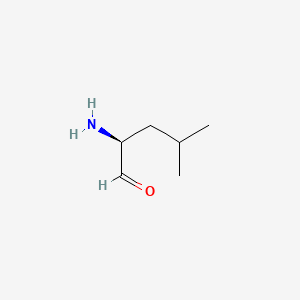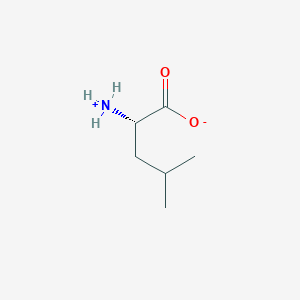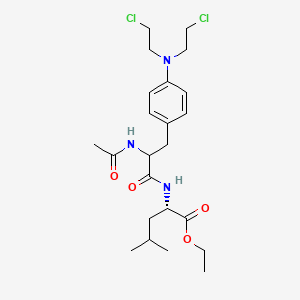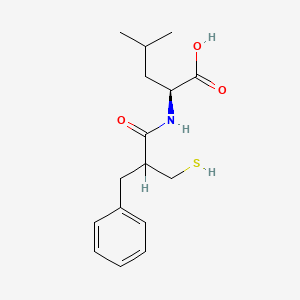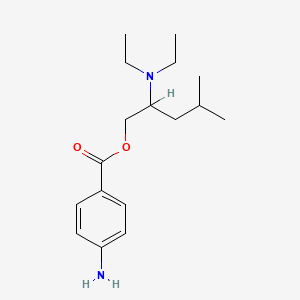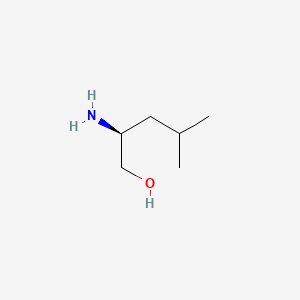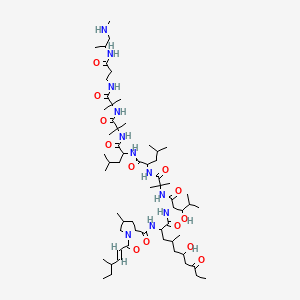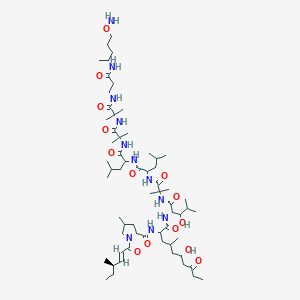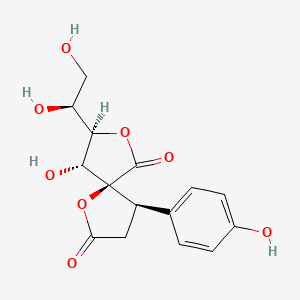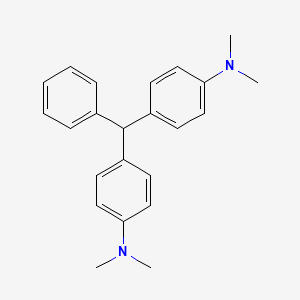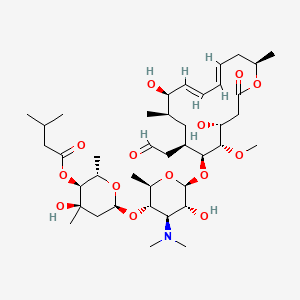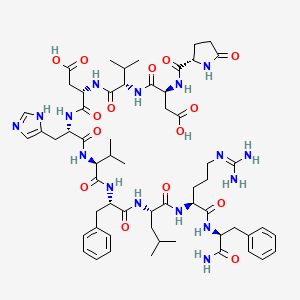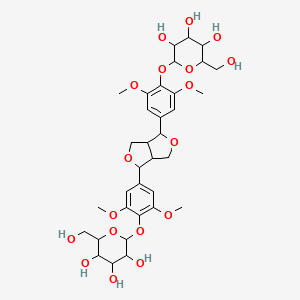
Liriodendrin
Description
Liriodendrin is a constituent isolated from Sargentodoxa cuneata . It is known to have various pharmacological effects .
Synthesis Analysis
Liriodendrin can be isolated and purified from Sargentodoxa cuneata using macroporous resin combined with a crystallization process .Molecular Structure Analysis
The molecular weight of Liriodendrin is 742.72 g/mol .Chemical Reactions Analysis
Liriodendrin has been found to interact with various biological targets. For instance, it has been shown to inhibit the SRC/STAT3/MAPK signaling pathway . It also established hydrogen bonding interactions with Thr87 and Arg82, π-anion interactions with Glu127, and alkyl interaction with Tyr87 and Ala84 of TNF-α .Physical And Chemical Properties Analysis
Liriodendrin has a molecular weight of 742.72 .Scientific Research Applications
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Liriodendrin is a lignin class phytochemical that has numerous health beneficial properties in medicine . It has been found to have anti-myocardial ischemia, anti-arrhythmic, antioxidant, and anti-inflammatory potential .
Detailed Description of the Methods of Application or Experimental Procedures
Scientific data on liriodendrin were collected from different scientific databases such as PubMed, Springer, Google, Science Direct, and Google Scholar . The biological potential of liriodendrin was described on the basis of the available scientific literature .
Thorough Summary of the Results or Outcomes Obtained
Liriodendrin has biological potential against myocardial infarction, arrhythmias, lung injury, hepatic injury, anti-inflammatory, ulcerative colitis, gastric injury, SARS-CoV-2 protease, and intestinal inflammation .
Application in Acute Lung Injury Treatment
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Liriodendrin has been found to have protective effects against IgG immune complex (IgG-IC)-induced acute lung injury (ALI) .
Detailed Description of the Methods of Application or Experimental Procedures
This study employed a mouse and cell model of IgG-IC-induced acute lung injury . Lung tissue was stained with hematoxylin–eosin to observe pathological alterations and arterial blood gas analysis was tested . Inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α), were measured using ELISA . The mRNA expression of inflammatory cytokines was assessed via RT-qPCR .
Thorough Summary of the Results or Outcomes Obtained
Pretreatment with liriodendrin notably reduced the increased cytokine secretion of IL-1β, IL-6, and TNF-α . Histopathological analysis of lung tissue demonstrated a protective effect of liriodendrin on IgG-IC-induced acute lung injury in mice . Arterial blood gas analysis showed liriodendrin ameliorated acidosis and hypoxemia efficiently . Further studies revealed that liriodendrin pretreatment substantially attenuated the elevated phosphorylation levels of SRC’s downstream components (JNK, P38, and STAT3), suggesting that liriodendrin may protect against IgG-IC-induced ALI via the SRC/STAT3/MAPK pathway .
Application in Hepatic Injury Treatment
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Liriodendrin has been found to have protective effects against hepatic injury . It is a valuable phytochemical of Boerhaavia diffusa, which has numerous biological applications in medicine .
Detailed Description of the Methods of Application or Experimental Procedures
Scientific data on liriodendrin were collected from different scientific databases such as PubMed, Springer, Google, Science Direct, and Google Scholar . The biological potential of liriodendrin was described on the basis of the available scientific literature .
Thorough Summary of the Results or Outcomes Obtained
Liriodendrin has biological potential against hepatic injury . Further research is needed to validate the traditional and ethnobotanical use of the Boerhaavia diffusa and other plant material, which contain a significant amount of liriodendrin as an active phytochemical .
Application in Gastric Injury Treatment
Specific Scientific Field
Pharmacology and Gastroenterology
Comprehensive and Detailed Summary of the Application
Liriodendrin has been found to have protective effects against gastric injury . It is a valuable phytochemical of Boerhaavia diffusa, which has numerous biological applications in medicine .
Detailed Description of the Methods of Application or Experimental Procedures
Scientific data on liriodendrin were collected from different scientific databases such as PubMed, Springer, Google, Science Direct, and Google Scholar . The biological potential of liriodendrin was described on the basis of the available scientific literature .
Thorough Summary of the Results or Outcomes Obtained
Liriodendrin has biological potential against gastric injury . Further research is needed to validate the traditional and ethnobotanical use of the Boerhaavia diffusa and other plant material, which contain a significant amount of liriodendrin as an active phytochemical .
Application in Anti-Arrhythmic Treatment
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Liriodendrin has been found to have anti-arrhythmic potential . It is a valuable phytochemical of Boerhaavia diffusa, which has numerous biological applications in medicine .
Detailed Description of the Methods of Application or Experimental Procedures
Scientific data on liriodendrin were collected from different scientific databases such as PubMed, Springer, Google, Science Direct, and Google Scholar . The biological potential of liriodendrin was described on the basis of the available scientific literature .
Thorough Summary of the Results or Outcomes Obtained
Liriodendrin has biological potential against arrhythmias . Further research is needed to validate the traditional and ethnobotanical use of the Boerhaavia diffusa and other plant material, which contain a significant amount of liriodendrin as an active phytochemical .
Application in Anti-Asthmatic Treatment
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Liriodendrin has been found to have anti-asthmatic activity . It significantly improves airway hyperresponsiveness and regulates levels of serum histamine and immunoglobulins in a dose-dependent manner .
Detailed Description of the Methods of Application or Experimental Procedures
The study suggests that liriodendrin has a protective effect against asthma . The specific methods of application or experimental procedures are not detailed in the source .
Thorough Summary of the Results or Outcomes Obtained
Liriodendrin causes reduction of bronchoalveolar secretion, thymic stromal lymphopoietin, and other pro-inflammatory cytokines, such as IL-1β, TNF-α, MIP-2 .
properties
IUPAC Name |
2-[4-[6-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDULTAFAQRACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O18 | |
| Record name | Eleutheroside D | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Eleutheroside_D | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113328 | |
| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Liriodendrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Liriodendrin | |
CAS RN |
96038-87-8, 573-44-4 | |
| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96038-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Liriodendrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
269 - 270 °C | |
| Record name | Liriodendrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



